molecular formula C26H22N6O4S B11479901 1-(1,3-benzodioxol-5-yl)-2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-(1,3-benzodioxol-5-yl)-2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B11479901
M. Wt: 514.6 g/mol
InChI Key: VBVOZKIODOHZEC-UHFFFAOYSA-N
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Description

1-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-{[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes benzodioxole, benzotriazole, and triazole moieties

Preparation Methods

The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-{[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzodioxole and benzotriazole intermediates, followed by their coupling with the triazole derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-{[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds include other benzodioxole, benzotriazole, and triazole derivatives. What sets 1-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-{[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE apart is its unique combination of these moieties, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H22N6O4S

Molecular Weight

514.6 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[[5-[[2-(benzotriazol-2-yl)-4-methylphenoxy]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C26H22N6O4S/c1-16-7-9-22(20(11-16)32-29-18-5-3-4-6-19(18)30-32)34-13-25-27-28-26(31(25)2)37-14-21(33)17-8-10-23-24(12-17)36-15-35-23/h3-12H,13-15H2,1-2H3

InChI Key

VBVOZKIODOHZEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NN=C(N2C)SCC(=O)C3=CC4=C(C=C3)OCO4)N5N=C6C=CC=CC6=N5

Origin of Product

United States

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